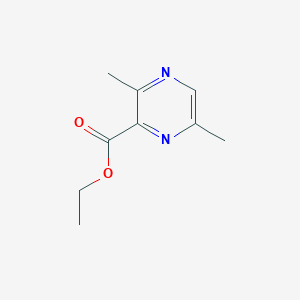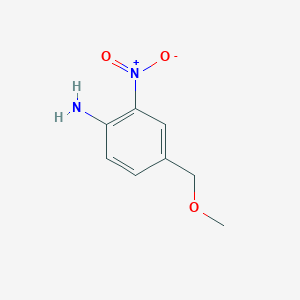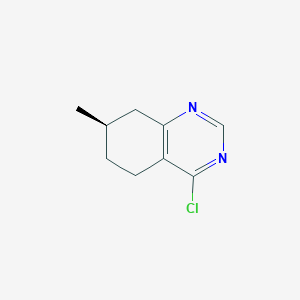
O-(Quinoxalin-2-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Quinoxalin-2-ylmethyl)hydroxylamine is a chemical compound characterized by the presence of a quinoxaline ring attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(Quinoxalin-2-ylmethyl)hydroxylamine typically involves the reaction of quinoxaline derivatives with hydroxylamine derivatives. One common method includes the nucleophilic substitution reaction where quinoxaline-2-carbaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: O-(Quinoxalin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
O-(Quinoxalin-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(Quinoxalin-2-ylmethyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form stable complexes with metal ions, which can then participate in redox reactions. Additionally, the quinoxaline ring can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Comparison: O-(Quinoxalin-2-ylmethyl)hydroxylamine is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other hydroxylamine derivatives, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
O-(quinoxalin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c10-13-6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6,10H2 |
InChI Key |
BMVYHDGLRMVOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)


![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)


![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)



![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)

